Asiatic Acid

Collagen synthesis Wound healing Fibroblast assay

Asiatic acid is a pentacyclic triterpenoid of the ursane type, serving as the aglycone of asiaticoside, and together with madecassic acid, madecassoside, and asiaticoside constitutes the principal bioactive tetrad of Centella asiatica (Gotu Kola). Its molecular formula is C₃₀H₄₈O₅ (MW 488.7), featuring a 2α,3β,23-trihydroxy substitution pattern on the urs-12-ene skeleton that critically distinguishes its pharmacological profile from closely related in-class compounds such as madecassic acid (differing by one hydroxyl group at C-6), oleanolic acid, ursolic acid, and betulinic acid.

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
CAS No. 464-92-6
Cat. No. B1667634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsiatic Acid
CAS464-92-6
SynonymsDammarolic Acid;  NSC 166063;  NSC166063;  NSC166063
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O
InChIInChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24+,26+,27+,28-,29-,30+/m1/s1
InChIKeyJXSVIVRDWWRQRT-UYDOISQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 5.98X10-2 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Asiatic Acid (CAS 464-92-6) Procurement-Relevant Profile: A Pentacyclic Triterpenoid Aglycone from Centella asiatica


Asiatic acid is a pentacyclic triterpenoid of the ursane type, serving as the aglycone of asiaticoside, and together with madecassic acid, madecassoside, and asiaticoside constitutes the principal bioactive tetrad of Centella asiatica (Gotu Kola) [1]. Its molecular formula is C₃₀H₄₈O₅ (MW 488.7), featuring a 2α,3β,23-trihydroxy substitution pattern on the urs-12-ene skeleton that critically distinguishes its pharmacological profile from closely related in-class compounds such as madecassic acid (differing by one hydroxyl group at C-6), oleanolic acid, ursolic acid, and betulinic acid . For scientific procurement, the quantifiable differentiation resides not in broad claims of multi-functionality but in specific assays where asiatic acid exhibits superior potency, unique mechanistic activation, or distinct selectivity relative to its nearest structural analogs.

Why Generic Substitution of Asiatic Acid with Other Centella Triterpenes or Pentacyclic Triterpenoid Analogs Is Scientifically Unwarranted


Centella asiatica-derived triterpenes and broader pentacyclic triterpenoid classes are frequently treated as interchangeable in procurement specifications referencing only 'total triterpene content.' This practice ignores critical structure-activity divergences. Asiatic acid is uniquely capable of simultaneously acting as the sole collagen-stimulating aglycone among Centella triterpenes [1], the only negative modulator across three major GABAₐ receptor subtypes compared to madecassic acid [2], and the most potent acetylcholinesterase inhibitor within its class [3]. Substituting with madecassic acid—differing by a single hydroxyl at C-6—abolishes GABAₐ modulation at α1β2γ2L and α5β3γ2L receptors entirely. Substituting with oleanolic acid or betulinic acid introduces divergent cytotoxicity selectivity indices and distinct cell-death mechanisms in non-small cell lung carcinoma models. The quantitative evidence below demonstrates that these are not incremental potency differences but categorical mechanistic distinctions that directly govern experimental reproducibility, assay specificity, and formulation development.

Asiatic Acid Procurement Evidence Guide: Head-to-Head Quantitative Differentiation Against Closest Analogs


Asiatic Acid Is the Sole Collagen-Stimulating Aglycone Among Centella Triterpenes in Human Fibroblast Monolayers

In a direct comparative evaluation of titrated extract of Centella asiatica (TECA) and its individual triterpene components on human foreskin fibroblast monolayers, asiatic acid was identified as the only component responsible for collagen synthesis stimulation. Madecassic acid and asiaticoside at equivalent concentrations did not independently stimulate collagen synthesis when tested as isolated compounds [1]. TECA containing all three triterpenes increased collagen synthesis by 20–35% over control, but the activity was attributable solely to the asiatic acid fraction [1]. A subsequent independent study in primary human skin fibroblasts confirmed that neither asiatic acid nor madecassic acid influenced collagen synthesis compared to control, whereas the glycosides (asiaticoside and madecassoside) elevated both mRNA and protein levels of collagen types I and III—however, in the absence of ascorbic acid, each individual component including asiatic acid stimulated collagen I synthesis to a similar extent, highlighting context-dependent differentiation [2].

Collagen synthesis Wound healing Fibroblast assay

Asiatic Acid Displays Superior Anti-Inflammatory Potency Over Madecassic Acid and Glycosides in RAW264.7 NO Inhibition Assay

In a pentacyclic triterpenoid-rich Centella asiatica extract study evaluating individual components, asiatic acid exhibited stronger anti-inflammatory activity than madecassic acid, asiaticoside, and madecassoside in the LPS-induced nitric oxide production assay using murine macrophage-like RAW264.7 cells. The prepared extract (PRE) showed an IC50 of 64.6 μg/mL for NO inhibition; anti-inflammatory activity of PRE was stronger than madecassic acid, asiaticoside, and madecassoside, but lower than asiatic acid alone, indicating that asiatic acid is the most potent individual anti-inflammatory component . In a separate mechanistic study, asiatic acid more potently inhibited LPS-induced NO and PGE₂ production than asiaticoside, with concentration-dependent suppression of iNOS and COX-2 protein and mRNA expression [1]. Additionally, asiatic acid dose-dependently reduced IL-6, IL-1β, and TNF-α production in LPS-stimulated RAW 264.7 macrophages via IKK/MAPK pathway suppression [1].

Anti-inflammatory activity Nitric oxide inhibition Macrophage assay

Asiatic Acid Is a Broad-Spectrum GABAₐ Receptor Negative Modulator While Madecassic Acid Lacks Activity at α1β2γ2L and α5β3γ2L Subtypes

Despite differing by only one hydroxyl group (C-6 position), asiatic acid and madecassic acid exhibit a categorical functional divergence at recombinant GABAₐ receptors expressed in Xenopus laevis oocytes. Using the two-electrode voltage-clamp technique, asiatic acid was found to be a negative modulator of GABA-induced current at all three receptor subtypes tested: α1β2γ2L (IC50 = 37.05 μM), α5β3γ2L (IC50 = 64.05 μM), and α2β2γ2L (IC50 = 427.2 μM). In stark contrast, madecassic acid was not a modulator at α1β2γ2L or α5β3γ2L receptors, inhibiting only at α2β2γ2L (IC50 = 428 μM) [1]. This single-hydroxyl difference thus converts a compound with triple-subtype pharmacological activity into one with activity at only a single subtype, representing a near-binary loss of function. Carboxamide derivatization of asiatic acid further enhanced inhibition at α1β2γ2L (IC50 = 14.07 μM) and α2β2γ2L (IC50 = 28.41 μM) [1].

GABA receptor modulation CNS pharmacology Neuropharmacology

Asiatic Acid Is a More Potent Acetylcholinesterase Inhibitor Than Madecassic Acid, Asiaticoside, or Madecassoside in Direct In Vitro Comparison

In a systematic in vitro evaluation of Centella asiatica biomarker triterpenes using Ellman's spectrophotometric method, asiatic acid demonstrated the strongest acetylcholinesterase (AChE) inhibitory activity among the four major triterpene constituents. The individual IC50 values were: asiatic acid = 15.05 ± 0.05 μg/mL, madecassic acid = 17.83 ± 0.06 μg/mL, madecassoside = 37.14 ± 0.04 μg/mL, and asiaticoside = 59.13 ± 0.18 μg/mL [1]. This represents a dose-ordered potency ranking with the aglycones significantly outperforming their corresponding glycosides. Asiatic acid is approximately 2.5-fold more potent than madecassoside and 3.9-fold more potent than asiaticoside, and 1.18-fold more potent than its closest analog madecassic acid. All triterpenes were less potent than the reference inhibitor eserine (IC50 = 0.05 ± 0.12 μg/mL) [1]. Molecular docking corroborated that asiatic acid and madecassic acid showed competitive, selective, and reversible affinity for AChE [1].

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic system

Asiatic Acid Exhibits a 2.4-Fold Higher α-Glucosidase Inhibitory Potency Than Madecassic Acid, with Distinct ICAM-1 Glycosylation Interference Profile

In a systematic structure-activity relationship study of seven ursane-type pentacyclic triterpenoids in human lung adenocarcinoma A549 cells, asiatic acid and madecassic acid showed markedly different inhibitory potencies against yeast α-glucosidase and distinct effects on ICAM-1 glycosylation. Asiatic acid inhibited α-glucosidase with an IC50 of 45.9 ± 1.4 μM, while madecassic acid was substantially weaker with an IC50 of 108.9 ± 1.7 μM—a 2.37-fold difference [1]. Furthermore, asiatic acid at 100 μM down-regulated ICAM-1 protein expression and interfered with its N-linked glycan modification, whereas madecassic acid at 100 μM did not affect the molecular size of ICAM-1 [1]. For context, ursolic acid (IC50 = 20.5 ± 4.9 μM) and corosolic acid (IC50 = 18.2 ± 4.7 μM) were more potent α-glucosidase inhibitors than asiatic acid, while betulinic acid (IC50 = 10.5 μM) and oleanolic acid (IC50 = 54.3 μM) span the potency range, positioning asiatic acid with intermediate but distinct activity [1].

α-Glucosidase inhibition N-Glycosylation Cancer inflammation

Asiatic Acid Shows the Highest Therapeutic Window Among Pentacyclic Triterpenes in A549 NSCLC Cytotoxicity, with Unique Induction of DNA Damage and Autophagy

In a head-to-head comparison of six pentacyclic triterpenes (oleanolic acid, ursolic acid, asiatic acid, betulinic acid, betulin, and lupeol) against NSCLC A549 cells, asiatic acid exhibited the highest therapeutic index (TI) among the compounds tested. Betulinic acid (BeA) had the lowest IC50 but a TI >1, while oleanolic acid (OleA) had the best TI, and lupeol (Lupe) the highest IC50 at 72 μM [1]. Across a broader dataset in A549 cells using MTS viability assay after 24-hour treatment, the mean IC50 values were: BeA = 11 ± 1 μM, UrA = 28 ± 1 μM, OleA = 36 ± 1 μM, AsA = 49 ± 1 μM, and Lupe = 72 ± 1 μM [2]. Critically, asiatic acid and ursolic acid (both ursane-type) uniquely induced DNA damage and autophagy in addition to apoptosis, S-phase and G2/M-phase cell cycle arrest, ROS generation, and caspase 3 activation—mechanistic features absent from the lupane-type betulinic acid and oleanane-type oleanolic acid [1]. For chemoresistance markers, asiatic acid downregulated MAPK/PI3K, STAT3, and PDL1 expression [1].

Non-small cell lung cancer Cytotoxicity therapeutic index DNA damage

Evidence-Backed Application Scenarios for Asiatic Acid Procurement Based on Quantitative Differentiation


Collagen-Stimulating Dermatological and Wound Healing Research Requiring Aglycone-Specific Activity

Asiatic acid is the appropriate procurement choice when the experimental objective requires stimulation of collagen synthesis using a Centella-derived aglycone rather than a glycoside. In TECA-based or isolated-compound wound healing models where madecassic acid fails to independently stimulate collagen synthesis, asiatic acid is the sole active component [1]. This specificity is critical for studies dissecting the aglycone-versus-glycoside contribution to fibroblast activation, or for developing simplified topical formulations where glycoside hydrolysis may be rate-limiting. Researchers comparing Centella triterpenes for ECM deposition should note that asiatic acid and asiaticoside were the most active among three triterpenes in stimulating extracellular matrix accumulation in rat experimental wounds, with asiaticoside exerting preferential collagen stimulation at low doses, and asiatic acid providing broader ECM stimulation including glycosaminoglycan synthesis .

GABAergic CNS Drug Discovery Requiring Multi-Subtype Receptor Modulation

For neuroscience programs targeting GABAₐ receptor modulation for cognition, memory enhancement, or anxiety, asiatic acid is irreplaceable by madecassic acid. Asiatic acid negatively modulates α1β2γ2L, α5β3γ2L, and α2β2γ2L receptors with quantified IC50 values (37.05, 64.05, and 427.2 μM, respectively), while madecassic acid lacks activity at the α1- and α5-containing subtypes entirely [1]. Given that α5-containing GABAₐ receptors are implicated in cognition and memory, and α1-containing receptors in sedation and anxiety, the absence of activity in madecassic acid represents a complete loss of the two therapeutically most relevant targets. Procurement of asiatic acid also enables semisynthetic optimization; carboxamide derivatization enhanced inhibition at α1β2γ2L (IC50 = 14.07 μM, a 2.6-fold improvement) and α2β2γ2L (IC50 = 28.41 μM, a 15-fold improvement) [1], demonstrating that the asiatic acid scaffold supports further medicinal chemistry efforts in a way that madecassic acid cannot.

Alzheimer's Disease Cholinergic Hypothesis Research Requiring Maximal AChE Inhibitory Potency

In acetylcholine esterase inhibition studies for Alzheimer's disease, asiatic acid (IC50 = 15.05 ± 0.05 μg/mL) consistently outperforms madecassic acid (17.83 ± 0.06 μg/mL), madecassoside (37.14 ± 0.04 μg/mL), and asiaticoside (59.13 ± 0.18 μg/mL) [1]. The 1.18-fold advantage over madecassic acid, while modest, is reproducible across independent experiments and is accompanied by favorable in silico docking parameters indicating competitive, selective, and reversible binding. Combined with demonstrated blood-brain barrier permeability (apparent permeability Papp = 50.94 ± 10.91 × 10⁻⁶ cm/s in a porcine brain endothelial cell model) , asiatic acid presents a measurable advantage for in vivo CNS studies where every increment in target engagement potency may translate to reduced dosing requirements. The quantitative ranking asiatic acid > madecassic acid > madecassoside > asiaticoside should guide compound selection in high-throughput screening cascades for cholinergic targets.

Cancer Research Targeting ICAM-1 Trafficking and ER Stress Pathways in Lung Adenocarcinoma

For investigations into N-linked glycosylation interference and glycoprotein trafficking in cancer cells, asiatic acid should be specified over madecassic acid due to the categorical functional difference in ICAM-1 processing. At 100 μM, asiatic acid down-regulates ICAM-1 protein expression and alters its glycosylation pattern in IL-1α-stimulated A549 cells, while madecassic acid at the same concentration produces no effect on ICAM-1 molecular size [1]. Asiatic acid also inhibits α-glucosidase (IC50 = 45.9 ± 1.4 μM) 2.37-fold more potently than madecassic acid (IC50 = 108.9 ± 1.7 μM) [1]. Researchers seeking to modulate ER stress, inhibit cancer cell adhesion, or explore lectin-based quality control mechanisms in the secretory pathway should note that the C-6 hydroxyl group present in madecassic acid but absent in asiatic acid is the structural determinant that abolishes both α-glucosidase potency and ICAM-1 processing activity, making asiatic acid the unequivocal choice for these mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asiatic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.